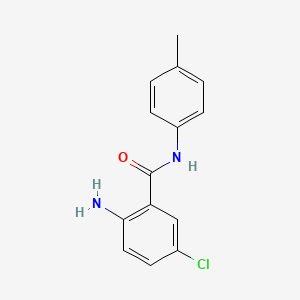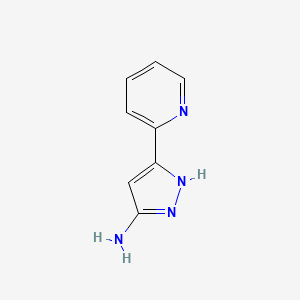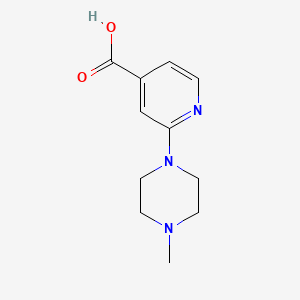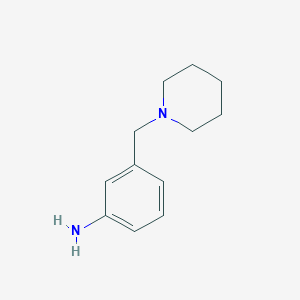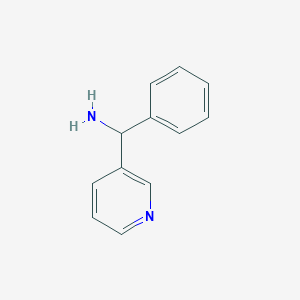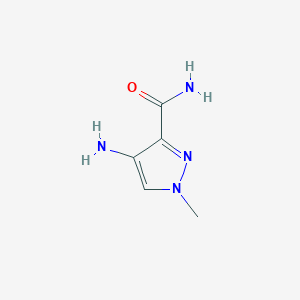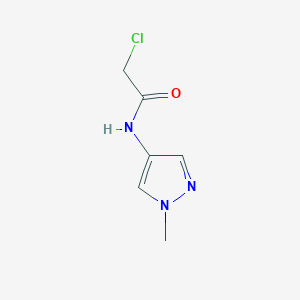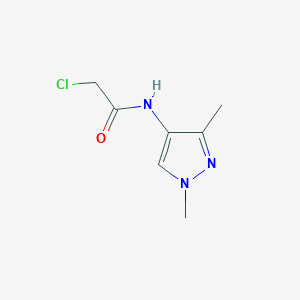![molecular formula C7H8O3 B1366716 cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione CAS No. 35878-28-5](/img/structure/B1366716.png)
cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
カタログ番号 B1366716
CAS番号:
35878-28-5
分子量: 140.14 g/mol
InChIキー: NMSRALOLNIBERV-SYDPRGILSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
The compound “cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione” is a type of organic compound . It is also known as 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one .
Molecular Structure Analysis
The molecular formula of this compound is C7H8O2 . Its average mass is 124.137 Da and its monoisotopic mass is 124.052429 Da .Physical And Chemical Properties Analysis
The compound is a colorless liquid .科学的研究の応用
Application 1: Synthesis of Tetrahydro-1H-cyclopenta[c]quinoline
- Summary of the Application : Tetrahydro-1H-cyclopenta[c]quinoline and its derivatives are synthesized via the Povarov reaction . These compounds are important intermediates for organic synthesis and versatile building blocks found in natural products .
- Methods of Application or Experimental Procedures : The synthesis involves a three-component reaction starting from aniline, aldehyde, and olefin . The reaction is catalyzed by either protic or Lewis acids, mainly lanthanide metals . The relative stereochemistry of the α-substituent to the tetrahydroquinoline nitrogen, as well as the regioselectivity of reaction, is shown to depend upon subtle substituent effects on the aldehyde and aniline precursors .
- Results or Outcomes : The synthesis results in highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines in high diastereoselectivity and high to moderate yields .
Application 2: Synthesis of Cyclopenta[c]furans
- Summary of the Application : A diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines is reported . This reaction can be used to synthesize a range of highly substituted cyclopenta[c]furan derivatives .
- Methods of Application or Experimental Procedures : The reaction involves the in situ generation of enamines followed by two sequential cyclization steps . The reaction is catalyzed by a benign indium catalyst .
- Results or Outcomes : The synthesis results in highly functionalized substituted cyclopenta[c]furan derivatives .
Application 3: Fragrance Industry
- Summary of the Application : The unique aroma characteristics of cyclopenta[c]furan derivatives are used as fragrance ingredients and components of perfumes .
- Methods of Application or Experimental Procedures : These compounds are typically dissolved in alcohol, ether, and ester organic solvents .
- Results or Outcomes : The use of these compounds helps to prolong the durability of perfumes, making the fragrance more gentle and lasting .
Application 4: Synthesis of 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
- Summary of the Application : 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one is a chemical compound with the molecular formula C7H8O2 . It’s a key structural scaffold in certain natural products and pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis of this compound involves complex organic reactions . The specific methods and procedures would depend on the desired end product and the starting materials .
- Results or Outcomes : The synthesis results in the production of 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one .
Application 5: Fragrance Industry
- Summary of the Application : The unique aroma characteristics of cyclopenta[c]furan derivatives are used as fragrance ingredients and components of perfumes .
- Methods of Application or Experimental Procedures : These compounds are typically dissolved in alcohol, ether, and ester organic solvents .
- Results or Outcomes : The use of these compounds helps to prolong the durability of perfumes, making the fragrance more gentle and lasting .
Safety And Hazards
特性
IUPAC Name |
(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRALOLNIBERV-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
CAS RN |
35878-28-5 | |
| Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



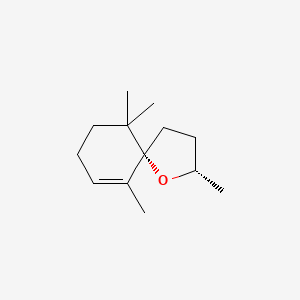
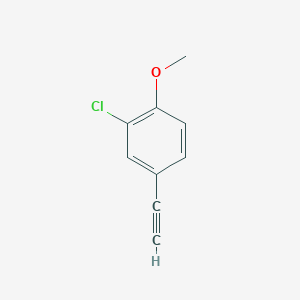
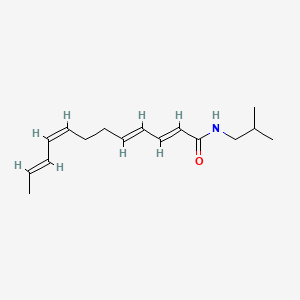
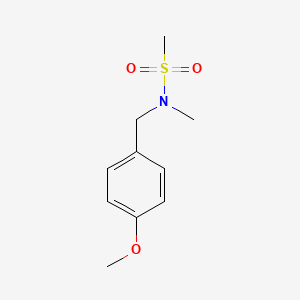
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
